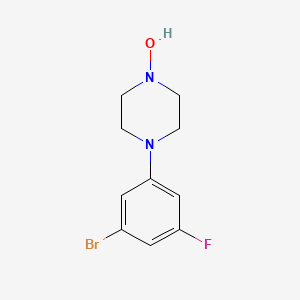

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol

Beschreibung

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol (CAS: 1704080-86-3) is a halogenated piperazine derivative with the molecular formula C₁₀H₁₁BrFN₂O and a molecular weight of 274.11 g/mol . The compound features a piperazine ring substituted with a hydroxyl group (-OH) at position 1 and a 3-bromo-5-fluorophenyl group at position 4. Piperazine derivatives are widely explored in drug discovery due to their versatility in modulating pharmacokinetic properties and interactions with biological targets such as GPCRs and enzymes .

Eigenschaften

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-4-hydroxypiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14(15)4-2-13/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZIKSPJWZGTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC(=C2)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and piperazine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate or cesium carbonate.

Procedure: The 3-bromo-5-fluoroaniline is reacted with piperazine under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group on the piperazine ring can be oxidized to form a ketone or reduced to form an alkane.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can yield ketones or alkanes, respectively.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperazine ring substituted with a bromo and fluorophenyl group, which contributes to its unique reactivity and biological activity. The presence of halogen atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Medicinal Chemistry

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol has been explored as a scaffold for developing various therapeutic agents. Its structural characteristics allow for modifications that can enhance activity against specific biological targets.

Potential Therapeutic Areas:

- Antidepressants: The piperazine moiety is commonly found in antidepressant drugs. Research indicates that compounds with similar structures may exhibit serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

- Anti-cancer Agents: Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 11.0 | Inhibition of proliferation |

The biological activities of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol have been investigated in several studies, indicating its potential as an enzyme inhibitor and antimicrobial agent.

Enzyme Inhibition Studies:

This compound has shown promise as an inhibitor of various kinases involved in cancer progression and inflammatory responses.

Table 2: Enzyme Inhibition Data

| Enzyme Type | % Inhibition at 10 µM |

|---|---|

| JAK1 | 65% |

| JAK2 | 60% |

| JAK3 | 50% |

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against several bacterial strains, indicating its potential use in treating infections.

Case Study: Antimicrobial Assessment

A study evaluated the antibacterial effects of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol against common pathogens such as Escherichia coli and Staphylococcus aureus, yielding significant results with low minimum inhibitory concentration (MIC) values.

Neuroprotection Study

A study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could enhance cellular antioxidant defenses, making it a candidate for further investigation in neurodegenerative diseases.

Antioxidant Evaluation

Using assays such as the Oxygen Radical Absorbance Capacity (ORAC), researchers found that this compound exhibited significant free radical scavenging activity, suggesting its utility in formulations aimed at oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol with structurally and functionally related compounds.

Key Comparisons

Structural Variations :

- The tert-butyl carbamate derivative (C₁₅H₂₀BrFN₂O₂) replaces the hydroxyl group with a protective tert-butyl group, increasing steric bulk and lipophilicity. This modification is common in prodrug design to improve metabolic stability .

- The triazole-thiol analog (C₂₀H₂₀FN₅OS) introduces a sulfur-containing heterocycle, enabling disulfide bond formation and metal chelation, which are absent in the target compound .

Physicochemical Properties: The pKa of the tert-butyl derivative (1.05) suggests a weakly acidic proton, likely from the carbamate group, contrasting with the hydroxyl group (pKa ~10–12) in the target compound .

Biological and Industrial Relevance :

- 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol ’s hydroxyl group may enhance solubility for CNS-targeting drugs, whereas the tert-butyl derivative’s hydrophobicity favors intermediate stability in synthetic routes .

- The triazole-thiol compound’s intermolecular interactions (hydrogen bonds, π-stacking) suggest utility in crystal engineering or as a protease inhibitor .

- 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one ’s ketone group makes it reactive in Grignard or nucleophilic aromatic substitution reactions, unlike the piperazine derivatives .

Market and Synthesis: (3-Bromo-5-fluorophenyl)methanol has well-documented production processes (2020–2025 capacity: ~50–100 tons/year), highlighting its role as a scalable intermediate .

Research Findings and Limitations

- Activity Data : Evidence gaps exist regarding the target compound’s biological activity; analogs like the triazole-thiol derivative show promise in antimicrobial studies .

- Contradictions : The tert-butyl derivative’s low pKa (1.05) vs. typical hydroxyl pKa (~10–12) underscores functional group impacts on acidity .

Biologische Aktivität

Overview

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which may influence its pharmacological properties.

- IUPAC Name : 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol

- CAS Number : 1704080-86-3

- Molecular Formula : C11H13BrF2N2O

The biological activity of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are known to exhibit diverse pharmacological effects, including antipsychotic, antidepressant, and anxiolytic activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with piperazine structures can modulate serotonin receptor activity, which is crucial for mood regulation. For instance, studies have shown that derivatives similar to 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol can act as selective serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the synaptic cleft, thereby alleviating symptoms of depression and anxiety .

Antitumor Activity

Recent studies have explored the antitumor potential of piperazine derivatives. A series of compounds structurally related to 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antibacterial Properties

The antibacterial activity of piperazine derivatives has also been documented. For example, compounds with structural similarities have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Study 1: Antidepressant Activity

In a controlled study, researchers synthesized several piperazine derivatives, including 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol, and evaluated their effects on serotonin uptake in vitro. The results indicated a significant reduction in serotonin reuptake compared to control groups, suggesting potential antidepressant properties .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor activity of this compound against human breast cancer cells (MCF7). The compound was found to inhibit cell proliferation significantly and induce apoptosis at concentrations as low as 10 µM after 48 hours of treatment .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling a bromo-fluorophenyl moiety with a piperazine derivative. Key steps include:

- Substitution reactions : Use nucleophilic aromatic substitution (SNAr) with piperazine under basic conditions (e.g., K2CO3/DMF) to introduce the piperazin-1-ol group .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .

- Optimization : Vary temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Monitor progress via TLC or HPLC.

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

- Answer :

- Data collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at 100 K. SHELX programs (e.g., SHELXL) refine the structure by minimizing residuals (R-factor < 5%) .

- Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and hydrogen bonding networks .

- Key parameters : Report bond lengths (e.g., C-Br: ~1.89 Å) and angles (e.g., C-F-C: ~118°), comparing them to similar bromo-fluorophenyl derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm aromatic protons (δ 7.2–7.8 ppm) and piperazine signals (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 284.11 g/mol) .

- FT-IR : Identify functional groups (e.g., O-H stretch: ~3400 cm<sup>−1</sup>, C-Br: ~550 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing and stability of this compound?

- Answer :

- Analyze hydrogen bonds (e.g., O-H···N between piperazin-1-ol and adjacent molecules) and halogen interactions (Br···F) using Mercury software .

- Compare packing coefficients (0.65–0.75) with related structures (e.g., 4-fluorophenylpiperazines) to assess density and stability .

- Thermal analysis (TGA/DSC) can correlate packing efficiency with decomposition temperatures (>200°C) .

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacological activity?

- Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT1A), leveraging structural analogs (e.g., 4-fluorophenylpiperazines) as templates .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent NMR or crystallographic results?

- Answer :

- Triangulation : Cross-validate NMR data with HSQC/HMBC experiments and compare crystallographic bond lengths/angles to computational models .

- Error analysis : Calculate standard deviations for crystallographic R-factors and refine models using SHELXL’s TWIN/BASF commands for twinned crystals .

- Replicate synthesis : Test alternative routes (e.g., Buchwald-Hartwig amination) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.